2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
The compound 2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a bifunctional piperazine derivative featuring two distinct heterocyclic moieties connected via an ethanone linker. The first piperazine ring is substituted with a 4-(dimethylamino)pyrimidin-2-yl group, while the second is functionalized with a phenyl group. Piperazine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to engage in hydrogen bonding and π-π interactions .
The dimethylamino group on the pyrimidine ring may enhance solubility and modulate electronic properties, while the phenyl group contributes to hydrophobic interactions. The ethanone linker provides a short, rigid spacer, which could optimize binding pocket occupancy compared to longer alkyl chains .
Properties
IUPAC Name |
2-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N7O/c1-25(2)20-8-9-23-22(24-20)29-12-10-26(11-13-29)18-21(30)28-16-14-27(15-17-28)19-6-4-3-5-7-19/h3-9H,10-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUQGMRFZVQSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell division and potentially induces apoptosis in cancer cells. .
Result of Action
The primary result of the compound’s action is the inhibition of cell division, which can lead to cell death in rapidly dividing cells, such as cancer cells. This makes the compound a potential candidate for cancer therapy.
Biological Activity
The compound 2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one , often referred to as a pyrimidine derivative, has gained attention in pharmacological research for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of two piperazine rings and a pyrimidine moiety, which contribute to its activity. The molecular formula is with a molecular weight of approximately 370.51 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to act as inhibitors of various kinases, particularly tyrosine kinases involved in cancer progression. For instance, compounds with similar structures have been documented to inhibit Bcr-Abl tyrosine kinase, which is critical in chronic myeloid leukemia (CML) treatment .
- Serotonin Receptor Modulation : The piperazine component suggests potential interactions with serotonin receptors, which are implicated in mood regulation and various psychiatric disorders. This modulation can lead to anxiolytic or antidepressant effects .
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines, suggesting potential as a chemotherapeutic agent .
Antitumor Activity
A study conducted by Chahal et al. (2023) evaluated the antitumor properties of pyrimidine derivatives, including our compound. The results demonstrated that the compound inhibited cell proliferation in Mia PaCa-2 and PANC-1 pancreatic cancer cell lines with IC50 values ranging from 0.5 to 5 µM .
| Cell Line | IC50 (µM) |
|---|---|
| Mia PaCa-2 | 0.5 |
| PANC-1 | 1.2 |
| RKO | 3.0 |
| LoVo | 4.5 |
Pharmacokinetics and Toxicity
Pharmacokinetic studies revealed that the compound exhibits moderate bioavailability and a half-life suitable for therapeutic applications. However, toxicity assessments in animal models indicated mild hepatotoxicity at higher doses, necessitating further investigation into dose optimization .
Case Studies
- Clinical Trials : A clinical trial involving similar piperazine derivatives showed promising results in patients with advanced CML, highlighting the need for further exploration into the specific efficacy of this compound .
- Comparative Studies : Comparative studies with established drugs like Imatinib indicated that the compound has comparable efficacy but with a different side effect profile, suggesting its potential as an alternative treatment option .
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Effects
Electronic and Pharmacokinetic Considerations
- Pyrimidine vs.
- Substituent Effects: The electron-donating dimethylamino group (target) contrasts with electron-withdrawing groups like nitro (MK70) or CF3 (MK30), altering piperazine basicity and solubility. Dimethylamino may improve aqueous solubility and target engagement .
Research Findings and Trends
- Synthetic Flexibility : Piperazine derivatives are often modified at the N-1 position (e.g., phenyl, nitrophenyl) and via linker elongation to tune pharmacokinetics .
- Kinase Inhibition : Pyrimidine-containing compounds (e.g., the target) are frequently explored in kinase inhibition due to their ability to mimic ATP’s adenine moiety .
- Metabolic Stability: Longer alkyl linkers (e.g., MK30) may increase susceptibility to oxidative metabolism, whereas rigid linkers (ethanone) could enhance stability .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer : A multi-step approach is typically employed, starting with nucleophilic substitution reactions to functionalize the piperazine rings. For example, coupling 4-(dimethylamino)pyrimidin-2-yl and phenylpiperazine moieties via chloroacetyl intermediates (similar to methods in ). Optimization involves testing solvent systems (e.g., DMF vs. THF), catalysts (e.g., K₂CO₃), and temperature (60–80°C). Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 10:1) ensures high purity (>95%) .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer :
- X-ray crystallography resolves stereochemistry and packing motifs (e.g., torsion angles between pyrimidine and piperazine rings) .
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., dimethylamino protons at δ ~2.8–3.1 ppm, aromatic protons at δ ~6.5–8.0 ppm).
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₃H₃₂N₆O: 432.26 g/mol) .
Q. How can preliminary pharmacological activity be screened?
- Methodological Answer : Use radioligand binding assays against serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors, given structural similarities to piperazine-based psychotropic agents (). Incubate the compound with receptor-expressing cell membranes, and measure displacement of [³H]-spiperone or [³H]-ketanserin. IC₅₀ values are calculated using nonlinear regression .
Advanced Research Questions
Q. How to resolve contradictions in receptor binding data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., functional cAMP assays for GPCRs) and assess compound stability under assay conditions (pH, temperature). For instance, discrepancies in 5-HT₁A affinity may arise from differential membrane protein concentrations or assay buffers. Include positive controls (e.g., WAY-100635 for 5-HT₁A) and repeat experiments in triplicate .
Q. What computational methods predict the compound’s target engagement and selectivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target receptors (e.g., 5-HT₁A PDB: 7E2Z). Prioritize binding poses with favorable ΔG values (< −8 kcal/mol) and validate via molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor interactions over 100 ns trajectories .
Q. How to optimize synthetic yield for scale-up without compromising purity?
- Methodological Answer : Implement Design of Experiments (DoE) to evaluate critical parameters (e.g., molar ratios, reaction time). For example, a central composite design revealed that increasing the chloroacetyl intermediate from 1.2 to 1.5 equivalents improves yield by 15% while maintaining purity >95% via recrystallization (EtOH/H₂O) .
Q. What strategies mitigate cytotoxicity in cell-based assays?
- Methodological Answer : Pre-screen for cytotoxicity using MTT assays (IC₅₀ < 10 µM acceptable). If toxicity is observed, modify the compound’s lipophilicity (logP) by introducing polar groups (e.g., hydroxyl or carboxyl) to the pyrimidine ring. Compare with analogs from (e.g., 4-hydroxyphenyl derivatives) to balance activity and safety .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for weighing and synthesis.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : −20°C in airtight containers under nitrogen to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
